Lemofloxacin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

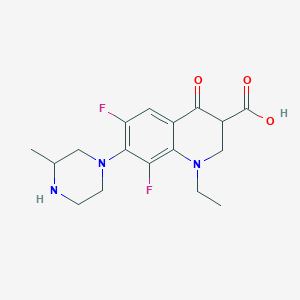

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGAZHWDQGGMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lemofloxacin: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lemofloxacin is a synthetic fluoroquinolone antibiotic. This document provides an in-depth technical overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. It includes a detailed synthesis protocol, a summary of its chemical and physical properties, and an elucidation of its mechanism of action. All quantitative data are presented in a clear tabular format, and key pathways are visualized using diagrams to facilitate understanding.

Chemical Properties of this compound

This compound, with the IUPAC name 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid, is a fluoroquinolone antibiotic.[1] Its fundamental chemical and physical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer a comprehensive profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁F₂N₃O₃ | PubChem[1] |

| Molecular Weight | 353.36 g/mol | PubChem[1] |

| Melting Point | 239.0-240.5 °C (for the related Lomefloxacin) | - |

| pKa (acidic) | Data not available for this compound | - |

| Solubility | Partly miscible in water | Santa Cruz Biotechnology[2] |

| XLogP3 (Computed) | -0.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 6 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with 2-methylpiperazine. The following protocol outlines a laboratory-scale procedure for its synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

-

2-methylpiperazine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.00 g of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 1.10 g of 2-methylpiperazine.

-

Solvent Addition: Add 10 ml of pyridine to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 15 minutes.

-

Solvent Removal: After the reaction is complete, evaporate the pyridine under reduced pressure.

-

Precipitation: To the resulting residue, add methanol to induce the precipitation of the crude product.

-

Filtration and Recrystallization: Filter the precipitate and recrystallize it from ethanol to yield pure this compound as colorless needles.

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair. Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.

-

Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, this compound prevents the proper unwinding and replication of bacterial DNA.

-

Inhibition of Topoisomerase IV: Topoisomerase IV is critical for the separation of interlinked daughter DNA molecules following replication. This compound's inhibition of this enzyme leads to the accumulation of catenated DNA, ultimately halting cell division.

The dual inhibition of these enzymes results in the disruption of bacterial DNA synthesis, leading to strand breakage and, ultimately, bacterial cell death.

Caption: Mechanism of action of this compound in a bacterial cell.

Synthesis Pathway Visualization

The synthesis of this compound is a straightforward condensation reaction. The following diagram illustrates the key reactants and the resulting product.

Caption: Synthesis pathway of this compound.

References

The In Vitro Antibacterial Profile of Lemofloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of Lemofloxacin, a fluoroquinolone antibiotic. The data presented herein is curated for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding the antimicrobial properties of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, transcription, repair, and recombination in bacteria.[3] By targeting these enzymes, this compound disrupts these vital cellular processes, ultimately leading to bacterial cell death.[3] This mechanism of action provides a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and atypical bacteria.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against a range of clinically relevant bacteria.

Gram-Positive Bacteria

This compound demonstrates notable activity against many Gram-positive organisms. It is generally more active against methicillin-susceptible staphylococci than methicillin-resistant strains.[4][5] Compared to older fluoroquinolones like ciprofloxacin, this compound often exhibits enhanced activity against Gram-positive bacteria.[6]

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.03 - 0.5 | - | 1.0 |

| Staphylococcus aureus (Methicillin-Resistant) | 2 - 32 | - | >4.0 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.5 - 2 | - | - |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 - 2 | - | - |

| Streptococcus pyogenes | - | - | - |

| Enterococcus faecalis | 1 - 32 | - | - |

| Listeria monocytogenes | - | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[4][7][8]

Gram-Negative Bacteria

This compound is highly active against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and other common pathogens.[7] It has been shown to be more active than ofloxacin (B1677185) and pefloxacin (B1679150) against these organisms.[7]

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.5 | 0.06 | 0.12 |

| Klebsiella pneumoniae | ≤0.5 | 0.06 | 0.12 |

| Enterobacter cloacae | - | - | - |

| Serratia marcescens | - | - | - |

| Proteus mirabilis | - | - | - |

| Pseudomonas aeruginosa | 0.12 - 128 | - | ≤4.0 |

| Haemophilus influenzae | 0.016 - 0.03 | - | - |

| Moraxella catarrhalis | 0.03 - 0.12 | - | - |

| Acinetobacter baumannii (Nalidixic acid-susceptible) | 0.06 - 0.25 | - | - |

| Acinetobacter baumannii (Nalidixic acid-resistant) | 1 - 32 | - | - |

Note: Data is compiled from multiple sources.[7][8][9]

Anaerobic Bacteria

The activity of this compound against anaerobic bacteria is variable. While it shows good in vitro activity against many anaerobic pathogens associated with certain infections, it is less active against others, such as the Bacteroides fragilis group.[10][11]

| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 0.5 - 4 | 2 - 4 |

| Prevotella spp. | - | 4.0 |

| Porphyromonas spp. | - | 4.0 |

| Peptostreptococcus spp. | - | 4.0 |

| Clostridium perfringens | 0.25 - 1 | 0.25 |

| Fusobacterium spp. | - | 64 |

Note: Data is compiled from multiple sources.[9][10][12]

Atypical Bacteria

This compound is effective against atypical bacteria, which are common causes of respiratory infections.[13][14]

| Bacterial Species | Clinical Success Rate |

| Mycoplasma pneumoniae | 96% |

| Chlamydophila pneumoniae | 96% |

| Legionella pneumophila | 70% |

Note: Clinical success rates are often reported for atypical bacteria in place of MIC values. Data is from studies on levofloxacin (B1675101), a closely related fluoroquinolone.[14][15][16][17]

Experimental Protocols

The determination of in vitro antibacterial activity of this compound is conducted using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20][21][22]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's in vitro potency. The following are common methods for its determination:

-

Broth Dilution: This quantitative method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium.[23] Each dilution is then inoculated with a standardized suspension of the test bacterium.[24] After incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[24][25]

-

Agar (B569324) Dilution: In this method, varying concentrations of the antibiotic are incorporated into an agar medium. The surface of the agar is then inoculated with the test organism. Following incubation, the MIC is the lowest concentration of the antibiotic that prevents colony formation.[26]

-

Gradient Diffusion (E-test): This method utilizes a plastic strip impregnated with a continuous gradient of the antibiotic.[23][27][28] The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the calibrated strip.[27][28]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. To determine the MBC, an aliquot from the clear tubes (no visible growth) of the MIC test is subcultured onto an antibiotic-free agar medium.[25] After incubation, the number of surviving organisms is determined, and the MBC is identified.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with these enzymes and DNA, this compound traps them in a state that leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[1]

Conclusion

This technical guide has provided a detailed overview of the in vitro antibacterial spectrum of this compound. The presented data, derived from numerous studies, highlights its broad-spectrum activity against a variety of clinically significant pathogens. The standardized methodologies for determining its in vitro efficacy and the visualization of its mechanism of action offer a comprehensive resource for the scientific community. As with all antibiotics, continued surveillance of susceptibility patterns is crucial to ensure its effective clinical use.

References

- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Lomefloxacin? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of lomefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lomefloxacin, a new difluoroquinolone: in vitro activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Levofloxacin against a Selected Group of Anaerobic Bacteria Isolated from Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of the in vitro activity and potential clinical efficacy of levofloxacin in the treatment of anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of levofloxacin against a selected group of anaerobic bacteria isolated from skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Efficacy of 750-mg, 5-day levofloxacin in the treatment of community-acquired pneumonia caused by atypical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 19. journals.asm.org [journals.asm.org]

- 20. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 21. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cct.mycpd.co.za [cct.mycpd.co.za]

- 23. benchchem.com [benchchem.com]

- 24. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 25. journals.asm.org [journals.asm.org]

- 26. In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. liofilchem.com [liofilchem.com]

- 28. himedialabs.com [himedialabs.com]

Lemofloxacin Pharmacokinetics and Pharmacodynamics in Animal Models: A Technical Guide

Introduction

Lemofloxacin, a broad-spectrum fluoroquinolone antibiotic, is the optically active S-(-)-isomer of ofloxacin. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical animal models is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.[1][2][3] Animal infection models serve as a vital bridge between in vitro susceptibility data and clinical outcomes, allowing for the determination of PK/PD indices that best correlate with therapeutic success.[1][2][4] This guide provides an in-depth overview of the experimental methodologies, pharmacokinetic parameters, and pharmacodynamic targets for this compound as determined in various animal models.

A note on the available data: The majority of publicly available, detailed preclinical studies have been conducted on levofloxacin (B1675101). As this compound and levofloxacin are both the same active S-(-)-isomer of ofloxacin, the data for levofloxacin is presented herein as a direct surrogate for this compound.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are fundamental to designing effective dosing schedules.[2] Studies in various animal species, including rats, mice, dogs, and monkeys, have characterized the ADME properties of this compound.

Absorption and Distribution

Following oral administration, this compound is generally well-absorbed, though absorption ratios can vary between species.[5] It distributes widely into various tissues, with concentrations in organs like the kidneys and liver often exceeding those in the plasma.[5][6] This extensive tissue penetration is a key characteristic of fluoroquinolones. However, penetration into the central nervous system is typically much lower than in plasma.[5] The unbound, or free, fraction of the drug is the pharmacologically active portion. Protein binding of this compound shows interspecies variability, a factor that must be considered when extrapolating animal data to humans.[7][8][9] For instance, in rats, the mean fraction of levofloxacin bound to plasma proteins was found to be approximately 45.5%.[10]

Metabolism and Excretion

This compound is eliminated from the body through both renal and biliary excretion.[5] The primary routes and metabolic products can differ significantly across species. In rats and dogs, biliary excretion is extensive, often involving glucuronide conjugates, while renal excretion is the major elimination pathway in monkeys.[5][11]

Data Presentation: Pharmacokinetic Parameters of Levofloxacin in Animal Models

The following table summarizes key pharmacokinetic parameters of levofloxacin observed in different animal species.

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Key Findings & Citations |

| Rat | 7 mg/kg IV | ~6.0 (unbound plasma) | N/A | 6.4 (unbound AUC₀-∞) | ~2.0 | Unbound prostate tissue concentrations were 78% of unbound plasma levels.[10] |

| Rat | 4.69 mg/kg Oral | ~1.5 (radioactivity) | 0.5 | 3.6 (AUC₀-₂₄) | N/A | Apparent absorption ratio was 31%. Highest radioactivity in kidneys and liver.[5] |

| Mouse | 50 mg/kg SC | ~10 (serum) | 0.25 | ~12.5 | ~1.0 | Lung concentrations were comparable to or slightly higher than serum concentrations.[12] |

| Dog | 4.69 mg/kg Oral | ~2.0 (radioactivity) | 2.3 | 12.3 (AUC₀-₂₄) | N/A | Apparent absorption ratio was 51%.[5] |

| Monkey | 4.69 mg/kg Oral | ~3.0 (radioactivity) | 2.5 | 29.8 (AUC₀-₂₄) | N/A | Apparent absorption ratio was 93%. Renal excretion is the major route of elimination.[5] |

Pharmacodynamics in Animal Models

Pharmacodynamics relates drug exposure to its therapeutic effect. For antibiotics, this involves correlating pharmacokinetic parameters with the extent and rate of bacterial killing. The efficacy of fluoroquinolones like this compound is best predicted by the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (fAUC/MIC) and the ratio of the peak concentration to the MIC (fCmax/MIC).[13]

Animal infection models, such as the murine thigh and lung infection models, are standard tools for determining these PK/PD indices.[1][2][14][15][16][17] In these models, animals are typically rendered neutropenic to isolate the effect of the antibiotic from the host's immune response.[14]

Studies in murine models of Pseudomonas aeruginosa and Legionella pneumophila infection have demonstrated the efficacy of this compound.[13][18][19] The magnitude of the fAUC/MIC ratio required for a specific effect (e.g., bacteriostasis or a 1-log reduction in bacterial load) can be determined through dose-ranging studies.[14][20]

Data Presentation: Pharmacodynamic Targets for Levofloxacin in Murine Infection Models

The following table summarizes key pharmacodynamic targets for this compound against specific pathogens in mouse infection models.

| Animal Model | Pathogen | PK/PD Index | Target Value for Efficacy | Key Findings & Citations |

| Murine Pneumonia Model | Pseudomonas aeruginosa PAO1 | AUCELF/MIC | Stasis: 12.4 1-log kill: 31.2 2-log kill: 62.8 3-log kill: 127.6 | Penetration into epithelial lining fluid (ELF) was ~78% of plasma.[14] |

| Murine Thigh Model | Escherichia coli | fAUC/MIC | Bacteriostasis: 35.6 1-log kill: 67.4 2-log kill: 140 | Classic PK/PD targets were established for fluoroquinolone-resistant strains.[20] |

| Murine Septicemia Model | Pseudomonas aeruginosa | ED₅₀ (mg/kg) | 2.09 - 16.98 | Efficacy was compared to ciprofloxacin; this compound proved nearly as effective.[21] |

| Murine Lung Infection Model | Legionella pneumophila | Humanized Dosing | 500 mg once-daily human equivalent dose significantly decreased bacterial burden. | The study supports the use of a humanized dosing regimen in the animal model.[19] |

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and reproducible PK/PD data.

Protocol 1: Pharmacokinetic Analysis via HPLC

This protocol describes the determination of this compound concentrations in rat plasma.

-

Animal Dosing and Sampling:

-

Administer a 7 mg/kg intravenous bolus dose of this compound to Wistar rats via the femoral vein.[10]

-

Collect blood samples (~200 µL) into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).[10]

-

Immediately centrifuge the samples to separate plasma and store at -80°C until analysis.[10]

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add 10 µL of an internal standard solution (e.g., ciprofloxacin, 10 µg/mL).[10]

-

Add 200 µL of ice-cold acetonitrile (B52724) containing 0.5% formic acid to precipitate proteins.[10]

-

Vortex the mixture for 5 minutes, followed by centrifugation at 13,500 x g for 10 minutes at 4°C.[10]

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject an aliquot (e.g., 40 µL) of the supernatant into an HPLC system equipped with a fluorescence or UV detector.[10][22]

-

The mobile phase could consist of a mixture of acetonitrile and 0.1% formic acid in water.[23]

-

Use a suitable column, such as a Zorbax SB-C18.[23]

-

Develop a calibration curve using plasma standards with known this compound concentrations (e.g., 0.25–15 µg/mL).[22][24]

-

The lower limit of quantification (LLOQ) should be validated, for example, at 10 ng/mL for plasma samples.[10]

-

Protocol 2: Murine Pneumonia Infection Model

This protocol details an efficacy study of this compound against P. aeruginosa pneumonia.

-

Animal Preparation:

-

Use female Swiss-Webster mice (24-26 g).[14]

-

Induce transient neutropenia by administering cyclophosphamide (B585) intraperitoneally (i.p.) at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior).[14] This minimizes the host immune response, focusing on the drug's activity.

-

-

Infection:

-

Treatment and Assessment:

-

Initiate therapy at a set time post-infection (e.g., 5 hours).[14]

-

Administer this compound i.p. at various doses (e.g., 50, 100, 150, 200, 300, and 400 mg/kg).[14]

-

Sacrifice the animals 24 hours after treatment initiation.[14]

-

Aseptically collect the lungs, homogenize them in saline, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of lung tissue).

-

Protocol 3: MIC Determination by Broth Microdilution

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC).[25][26]

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 0.008 to 128 µg/mL).[25]

-

-

Inoculum Preparation:

-

Incubation and Interpretation:

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[25]

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[25]

-

After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[25][27]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound pharmacokinetics and pharmacodynamics.

Caption: Workflow for a typical pharmacokinetic study in an animal model.

Caption: Workflow for an in vivo efficacy study using a murine pneumonia model.

Caption: Relationship between PK, PD, and therapeutic outcome.

References

- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, tissue distribution, and excretion of sitafloxacin, a new fluoroquinolone antibiotic, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution characteristics of levofloxacin and grepafloxacin in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Interspecies variability in protein binding of antibiotics basis for translational PK/PD studies—a case study using cefazolin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absorption, distribution, metabolic fate, and elimination of pefloxacin mesylate in mice, rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Murine Model of Pneumococcal Pneumonia: Use of Temperature as a Measure of Disease Severity To Compare the Efficacies of Moxifloxacin and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of Aerosol MP-376, a Levofloxacin Inhalation Solution, in Models of Mouse Lung Infection Due to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of aerosol MP-376, a levofloxacin inhalation solution, in models of mouse lung infection due to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Therapeutic efficacy of levofloxacin against a model of replicable Legionella pneumophila lung infection in DBA/2 mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of plasma concentrations of levofloxacin by high performance liquid chromatography for use at a multidrug-resistant tuberculosis hospital in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Determination of plasma concentrations of levofloxacin by high performance liquid chromatography for use at a multidrug-resistant tuberculosis hospital in Tanzania | Semantic Scholar [semanticscholar.org]

- 25. benchchem.com [benchchem.com]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. liofilchem.com [liofilchem.com]

An In-depth Technical Guide to the Discovery and Development of Levofloxacin

Disclaimer: The initial query for "Lemofloxacin" yielded results predominantly for Levofloxacin (B1675101) . Based on available data, "this compound" is not a recognized pharmaceutical agent. This guide will proceed under the strong assumption that the intended subject was Levofloxacin, a widely-used third-generation fluoroquinolone antibiotic.

Introduction

Levofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is the pure (−)-(S)-enantiomer of the racemic drug ofloxacin (B1677185) and exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Its development marked a significant advancement in antimicrobial therapy, offering improved efficacy and a favorable pharmacokinetic profile. This guide details the history, mechanism of action, and the comprehensive preclinical and clinical development of Levofloxacin.

Discovery and History

The development of Levofloxacin is a prime example of a "chiral switch," where a single, more active enantiomer of a previously marketed racemic drug is developed.

-

Parent Compound: Ofloxacin, a second-generation fluoroquinolone, was developed by Daiichi Seiyaku and marketed as a racemate (a 1:1 mixture of two enantiomers, the (S)- and (R)-isomers).

-

Isomer Separation and Synthesis: Scientists at Daiichi Seiyaku recognized that ofloxacin was racemic. After initial unsuccessful attempts to separate the two isomers, they succeeded in 1985 in separately synthesizing the pure levo-isomer, (−)-(S)-ofloxacin.[3]

-

Enhanced Potency: Preclinical studies revealed that this S-enantiomer, later named Levofloxacin, was responsible for the vast majority of the antibacterial activity of ofloxacin.[3] It was found to be 8 to 128 times more active than its corresponding (+)-(R)-enantiomer.[2] This discovery demonstrated that the R-isomer contributed little to efficacy and potentially to adverse effects.

-

Regulatory Approval: Levofloxacin was first approved by the U.S. Food and Drug Administration (FDA) in 1996.[2] Generic versions of various formulations, including tablets, oral solutions, and injectable solutions, were later approved, beginning in 2011.[4][5][6]

Mechanism of Action

Like other fluoroquinolones, Levofloxacin's bactericidal action results from the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Enzyme Inhibition: Levofloxacin enters the bacterial cell and binds to the enzyme-DNA complex.[7] This stabilizes the complex, preventing the re-ligation of the DNA strands after cleavage, which in turn leads to double-stranded breaks in the bacterial chromosome.[7]

-

Primary Targets: DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the preferential target in most Gram-positive bacteria.[8]

-

DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional strain and allow for the unwinding of DNA during replication and transcription.[7]

-

Topoisomerase IV: This enzyme is critical for separating interlinked daughter DNA molecules (catenanes) following a round of replication, enabling the segregation of chromosomes into daughter cells.[3][7]

-

-

Cell Death: The inhibition of these processes halts DNA replication and transcription, ultimately leading to bacterial cell death.[7][9]

Preclinical Development

In Vitro Activity

Numerous multicenter studies have demonstrated the potent in vitro activity of Levofloxacin against a broad spectrum of clinical isolates. It is generally twice as active as its parent compound, ofloxacin, and shows comparable or slightly less potency than ciprofloxacin (B1669076) against Gram-negative bacteria, but enhanced activity against Gram-positive organisms.[10][11]

Experimental Protocol: MIC Determination The Minimum Inhibitory Concentrations (MICs) cited in these studies were predominantly determined using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Methodologies: The most common methods reported are broth microdilution and agar (B569324) dilution.[12] The Etest (AB Biodisk), a gradient diffusion method, was also used in some surveillance studies.[13]

-

Procedure (Agar Dilution, General): A series of agar plates containing logarithmically increasing concentrations of Levofloxacin are prepared. Standardized bacterial inoculums are then spotted onto the surface of each plate. After incubation for 18-24 hours, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Table 1: Summary of In Vitro Activity of Levofloxacin (MIC₅₀ / MIC₉₀ in mg/L)

| Bacterial Species | Levofloxacin MIC₅₀ | Levofloxacin MIC₉₀ | Reference(s) |

|---|---|---|---|

| Gram-Positive Aerobes | |||

| Streptococcus pneumoniae | 0.5 - 1.0 | 1.0 - 2.0 | [10][12][13] |

| Staphylococcus aureus (MSSA) | 0.12 - 0.25 | 0.25 - 0.5 | [10][12] |

| Enterococcus faecalis | 0.5 - 1.0 | 2.0 | [10] |

| Gram-Negative Aerobes | |||

| Haemophilus influenzae | 0.016 - 0.03 | 0.03 | [12] |

| Moraxella catarrhalis | 0.03 | 0.03 - 0.12 | [12][13] |

| Escherichia coli | ≤0.03 - 0.12 | 0.12 - 0.25 | [10][13] |

| Klebsiella pneumoniae | 0.06 - 0.12 | 0.25 | [10][13] |

| Pseudomonas aeruginosa | 0.5 - 1.0 | 4.0 - 8.0 | [10][12] |

| Acinetobacter baumannii | 0.25 - 1.0 | 2.0 - 4.0 | [10][12] |

Note: MIC values can vary based on geographic region and time of isolate collection due to emerging resistance.

Pharmacokinetics

Levofloxacin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, excellent bioavailability, and wide tissue distribution.[1][14] Its pharmacokinetics are described by a linear two-compartment open model.[1]

Experimental Protocol: Pharmacokinetic Analysis

-

Study Design: Pharmacokinetic studies typically involve administering single or multiple doses of Levofloxacin (oral or intravenous) to healthy volunteers or patient populations.[14][15]

-

Sample Collection: Serial blood samples are collected at predefined time points post-administration. In some studies, tissue biopsy or bronchoalveolar lavage samples are also collected to determine tissue penetration.[15]

-

Analytical Method: Plasma and tissue concentrations of Levofloxacin are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods.[16]

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) are calculated from the resulting concentration-time data using non-compartmental analysis.[15]

Table 2: Key Pharmacokinetic Parameters of Levofloxacin in Adults

| Parameter | Oral (500 mg) | Intravenous (500 mg) | Reference(s) |

|---|---|---|---|

| Bioavailability | ~100% | N/A | [1][14] |

| Cmax (Peak Concentration) | ~5.2 mg/L | ~6.2 mg/L | [1][14] |

| Tmax (Time to Peak) | 1 - 2 hours | End of Infusion | [1][14] |

| AUC₀₋₂₄ (Exposure over 24h) | ~48 mg·h/L | ~55 mg·h/L | [14][15] |

| t½ (Elimination Half-life) | 6 - 8 hours | 6 - 8 hours | [9][14] |

| Volume of Distribution | ~1.1 L/kg | ~1.1 L/kg | [1] |

| Primary Elimination Route | Renal (largely unchanged) | Renal (largely unchanged) |[9][14] |

Clinical Development

The clinical development of Levofloxacin followed a standard phased approach to establish its safety and efficacy for various infectious diseases.

Phase I Trials

Early clinical trials focused on the safety, tolerability, and pharmacokinetic profile of Levofloxacin in healthy volunteers. These studies confirmed its dose-proportional pharmacokinetics and established the safety profile for progression into patient trials.[14]

Phase II Trials

Phase II studies were designed to evaluate the efficacy and safety of Levofloxacin in patients with specific infections and to determine optimal dosing regimens. For instance, the Opti-Q trial was a randomized, placebo-controlled Phase II trial that investigated different weight-adjusted doses of Levofloxacin for treating multidrug-resistant tuberculosis (MDR-TB).[17][18] This study concluded that a 1,000 mg daily dose was well-tolerated and could achieve the target drug exposure in nearly all adult patients.[18] Other Phase II trials compared Levofloxacin to existing antibiotics for conditions like community-acquired pneumonia (CAP).[19]

Phase III Trials

Large-scale, multicenter Phase III trials provided definitive evidence of Levofloxacin's efficacy and safety compared to standard-of-care antibiotics across a range of indications.

-

Community-Acquired Pneumonia (CAP): A pivotal non-inferiority study compared a short-course (5-day) regimen of 750 mg IV Levofloxacin to a standard 7-14 day course of 500 mg IV/oral Levofloxacin for CAP. The study found the 5-day high-dose regimen to be non-inferior in clinical efficacy to the longer, standard-dose regimen.[20]

-

Nosocomial (Hospital-Acquired) Pneumonia: A multicenter, open-label study (NCT00236834) was conducted to evaluate the safety and effectiveness of 750 mg Levofloxacin compared with imipenem/cilastatin in patients with hospital-acquired pneumonia.[21]

-

Cystic Fibrosis: The efficacy of an inhaled formulation of Levofloxacin was evaluated in Phase III trials for patients with cystic fibrosis and chronic Pseudomonas aeruginosa infections. One study demonstrated non-inferiority of Levofloxacin inhalation solution compared to tobramycin (B1681333) inhalation solution in improving lung function (FEV₁).[22][23]

-

Pharmacodynamic Endpoints: An early multicenter trial established a crucial link between pharmacokinetic/pharmacodynamic (PK/PD) parameters and clinical outcomes. The study found that both clinical and microbiological success were most likely when the ratio of the peak plasma concentration to the pathogen's MIC (Cmax/MIC) was at least 12.2.[24][25] This finding was instrumental in guiding dosing strategies to maximize efficacy.

Conclusion

The development of Levofloxacin from the chiral separation of ofloxacin to a globally utilized antibiotic represents a significant success in rational drug design. Its broad spectrum of activity, predictable pharmacokinetics, and proven efficacy in numerous large-scale clinical trials have established it as a cornerstone for treating a variety of bacterial infections, from community-acquired respiratory infections to complex multidrug-resistant diseases. The extensive preclinical and clinical data gathered throughout its development have provided a deep understanding of its mechanism, efficacy, and safety, solidifying its role in modern antimicrobial chemotherapy.

References

- 1. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Levofloxacin - Wikipedia [en.wikipedia.org]

- 4. infectioncontroltoday.com [infectioncontroltoday.com]

- 5. fiercepharma.com [fiercepharma.com]

- 6. US FDA approves Levofloxacin [manufacturingchemist.com]

- 7. What is the mechanism of Lomefloxacin? [synapse.patsnap.com]

- 8. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. scispace.com [scispace.com]

- 15. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Population Pharmacokinetic Model of Levofloxacin in Healthy Adults and Identification of Optimal Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Integrated safety summary of phase II and III studies comparing oral nemonoxacin and levofloxacin in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A randomized, open, multicenter clinical study on the short course of intravenous infusion of 750 mg of levofloxacin and the sequential standard course of intravenous infusion/oral administration of 500 mg of levofloxacin for treatment of community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. A phase 3, open-label, randomized trial to evaluate the safety and efficacy of levofloxacin inhalation solution (APT-1026) versus tobramycin inhalation solution in stable cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A phase 3, multi-center, multinational, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of levofloxacin inhalation solution (APT-1026) in stable cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacodynamics of levofloxacin: a new paradigm for early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Lemofloxacin: A Deep Dive into a Potent Fluoroquinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Lemofloxacin, a third-generation fluoroquinolone antibiotic. By examining its chemical structure, mechanism of action, and the impact of molecular modifications on its antibacterial potency, this document serves as a critical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction to this compound

This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its chemical name is (±)-1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[1] As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to rapid cell death.[][5] this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a significant tool in treating various bacterial infections.[1]

Chemical Structure of this compound:

Core Structure-Activity Relationships of Fluoroquinolones

The antibacterial activity of fluoroquinolones is intrinsically linked to their core chemical structure. Key positions on the quinolone ring system are critical for their interaction with bacterial topoisomerases and overall efficacy. Understanding these general SAR principles is fundamental to appreciating the specific attributes of this compound.

-

N-1 Position: The substituent at the N-1 position influences the potency and pharmacokinetic properties of the drug. An ethyl group, as seen in this compound, is a common feature that contributes to good antibacterial activity.[6]

-

C-3 Carboxylic Acid and C-4 Carbonyl Groups: These two functional groups are essential for the binding of the fluoroquinolone to the DNA-enzyme complex. Any modification at these positions typically results in a significant loss of antibacterial activity.

-

C-6 Fluoro Group: The fluorine atom at the C-6 position dramatically enhances the drug's penetration into bacterial cells and improves its inhibitory activity against DNA gyrase.

-

C-7 Substituent: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity, potency, and safety profile of the fluoroquinolone.[7] The piperazine (B1678402) ring found in many fluoroquinolones, including this compound, is associated with potent antipseudomonal activity. Modifications to this ring are a primary focus for developing new analogs with improved properties.[6][8]

-

C-8 Position: The substituent at the C-8 position can modulate the drug's activity against specific types of bacteria and can also influence its photosafety profile. The fluorine atom at C-8 in this compound contributes to its broad spectrum of activity.

Quantitative Analysis of this compound's Antibacterial Activity

The potency of this compound and its analogs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against key Gram-positive and Gram-negative pathogens, providing a comparative view of its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.5 - 2 | [7] |

| Streptococcus pneumoniae | 0.5 | [9][10] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | ≤0.03 - 0.5 | [11] |

| Pseudomonas aeruginosa | 0.5 - 7.25 | [12][13][14][15] |

Impact of Structural Modifications on this compound's Activity

Research into this compound analogs has primarily focused on modifying the C-7 piperazine substituent to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.

One study explored the impact of conjugating this compound with a cell-penetrating peptide.[7] While the goal was to improve antibacterial activity, the study found that the conjugation of this compound with the peptide [R4W4K] significantly reduced its antibacterial activity against MRSA and Klebsiella pneumoniae.[7] The MIC of the conjugate against MRSA was 32 µg/mL, compared to 2 µg/mL for the parent this compound.[7] This suggests that the bulky peptide substituent at the C-7 position hinders the interaction of the fluoroquinolone with its target enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

This compound stock solution

-

Sterile saline (0.85% w/v)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Protocol:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of this compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.015 to 128 µg/mL.

-

Include a growth control well (MHB without antibiotic) and a sterility control well (MHB only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[16]

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

-

-

Interpretation:

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.[19]

-

This compound stock solution

-

Stop solution/Loading dye (containing SDS and a tracking dye)

-

Agarose (B213101) gel (1%)

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA (0.25–0.5 µg), and varying concentrations of this compound.

-

Include a no-drug control and a no-enzyme control.

-

-

Enzyme Addition:

-

Add a mixture of DNA gyrase A and B subunits (0.4 µg) to each reaction tube.[19]

-

-

Incubation:

-

Incubate the reactions at 25°C for 60 minutes.[19]

-

-

Termination and Analysis:

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize the bands under UV light.

-

-

Interpretation:

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

-

Topoisomerase IV Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase IV.

Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM DTT, 100 mM potassium glutamate, 1 mM ATP, and 50 µg/mL bovine serum albumin.

-

This compound stock solution

-

Stop solution/Loading dye

-

Agarose gel (1%)

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Protocol:

-

Reaction Setup:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.

-

Include a no-drug control and a no-enzyme control.

-

-

Enzyme Addition:

-

Add topoisomerase IV to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30-60 minutes.[20]

-

-

Termination and Analysis:

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain and visualize the gel.

-

-

Interpretation:

-

Inhibition of topoisomerase IV is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated DNA with increasing concentrations of this compound.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells.

Materials:

-

Mammalian cell line (e.g., rat bone marrow mesenchymal stem cells)[21]

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Interpretation:

-

A decrease in absorbance compared to the control indicates a reduction in cell viability, and thus, cytotoxicity of the compound.

-

Visualizing Mechanisms and Workflows

Signaling Pathway of Fluoroquinolone Action

The following diagram illustrates the mechanism of action of fluoroquinolones, leading to bacterial cell death.

Caption: Mechanism of action of fluoroquinolones in bacteria.

Experimental Workflow for this compound SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies on this compound.

Caption: A typical workflow for SAR studies of this compound.

Conclusion

The structure-activity relationship of this compound is a well-defined example of the principles governing the efficacy of fluoroquinolone antibiotics. The core quinolone structure provides the essential framework for interaction with bacterial topoisomerases, while specific substituents at key positions fine-tune its potency, spectrum of activity, and safety profile. The C-7 piperazinyl moiety remains a critical site for modification in the quest for novel analogs with improved therapeutic properties. A thorough understanding of this compound's SAR, supported by robust experimental data and clear methodological frameworks, is indispensable for the rational design of the next generation of fluoroquinolone antibiotics to combat the growing challenge of antimicrobial resistance.

References

- 1. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Is levofloxacin as active as ciprofloxacin against Pseudomonas aeruginosa? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation of Lemofloxacin: An In-depth Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemofloxacin, a fluoroquinolone antibiotic, is a critical tool in combating bacterial infections. However, its persistence in the environment raises concerns about the development of antibiotic resistance and potential ecotoxicity. Understanding the degradation of this compound is paramount for developing effective water treatment strategies and minimizing its environmental impact. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound and its resulting byproducts, supported by quantitative data and detailed experimental protocols.

Degradation Pathways of this compound

This compound degradation can be induced through various physical, chemical, and biological processes. The primary mechanisms include photodegradation, ozonation, sonochemical degradation, photocatalysis, and biodegradation. These processes often involve a series of reactions that modify the this compound molecule, leading to its eventual mineralization or transformation into various byproducts.

The degradation of this compound is often initiated at the piperazine (B1678402) ring, the quinolone core, or the carboxyl group. Common transformation reactions include demethylation, defluorination, decarboxylation, hydroxylation, and the opening of the piperazine and morpholine (B109124) rings.[1][2]

Key Degradation Mechanisms:

-

Photodegradation: Exposure to near ultraviolet light can lead to the alteration of the N-methylpiperazine moiety of this compound, resulting in the formation of nine distinct degradation products.[3]

-

Ozonation: This process can be highly effective in degrading this compound. The degradation rate is significantly influenced by pH, with faster degradation observed at higher pH levels.[4][5] Ozonation can lead to the formation of byproducts such as this compound N-oxide, isatin, and anthranilic acid type metabolites.[4]

-

Sonochemical Degradation: The application of ultrasound can induce the degradation of this compound. The efficiency of this process can be enhanced by the addition of agents like carbon tetrachloride (CCl4) and is influenced by factors such as pH, ultrasonic power, and the initial concentration of the antibiotic.[6] Sonochemical treatment has been shown to improve the biodegradability of this compound solutions.[6]

-

Photocatalysis: Advanced oxidation processes employing photocatalysts like titanium dioxide (TiO2), bismuth vanadate (B1173111) (BiVO4), and graphitic carbon nitride (g-C3N4) have demonstrated significant efficacy in degrading this compound under visible or UV light.[1][2][7] These processes generate highly reactive species such as hydroxyl (•OH) and superoxide (B77818) (•O2–) radicals that attack the this compound molecule.[2][8]

-

Biodegradation: Microbial consortia, particularly under anaerobic conditions, can degrade this compound. The process can be influenced by the presence of electron acceptors like sulfate (B86663) and carbon sources like glucose.[9][10] Key degradation steps include the cleavage of the piperazine ring, followed by hydroxylation, defluorination, demethylation, and decarboxylation.[9]

This compound Degradation Byproducts

A variety of transformation products are formed during the degradation of this compound. The identification of these byproducts is crucial for assessing the overall environmental impact of the degradation process, as some byproducts may be more toxic than the parent compound.[11] Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used to identify these degradation products.[1][2]

Identified byproducts include compounds resulting from modifications to the piperazine ring, such as N-oxide derivatives, and products of quinolone ring cleavage.[4][12] For instance, during photocatalytic degradation, intermediates with m/z values of 265, 312, 338, and 366 have been identified, corresponding to various structural modifications.[7] Anaerobic biodegradation has been shown to produce twelve distinct intermediates.[9]

Quantitative Data on this compound Degradation

The efficiency of this compound degradation is highly dependent on the specific process and experimental conditions. The following tables summarize key quantitative data from various studies.

| Degradation Method | Catalyst/Conditions | Degradation Efficiency | Time/Dosage | Reference |

| Photocatalysis | BiVO₄ / Visible Light | ~76% | 170 min | [1] |

| Photocatalysis | Ag/TiO₂ / Sunlight + Peroxydisulfate | ~80% | 10 min | [7] |

| Photocatalysis | g-C₃N₄ / Simulated Solar Light | 80.1% | 60 min | [2] |

| Photocatalysis | CuInS₂/g-C₃N₄ / Visible Light + Peroxymonosulfate (B1194676) | >98.9% | 60 min | [8] |

| Sonochemical Degradation | Ultrasound (400 W) | 56.6% (COD removal) | 120 min | [13] |

| Ozonation | Ozone | Complete Degradation | Varies with conditions | [14] |

| Anaerobic Biodegradation | Enriched Microbial Consortia + Glucose + Sulfate | 53.1% | Not Specified | [9] |

| Hydrodynamic Cavitation | Cu²⁺/Peroxymonosulfate | 97.74% | Not Specified | [15] |

| Parameter | Condition | Effect on Degradation Rate | Reference |

| pH | Varies (acidic to alkaline) | Ozonation is ~2 times faster at pH 10 compared to pH 3 and 7.[4] | [4] |

| Catalyst Dosage | 0.1 to 0.5 g L⁻¹ (CuInS₂/g-C₃N₄) | Increased dosage from 0.1 to 0.5 g L⁻¹ increased degradation efficiency.[8] | [8] |

| Initial Concentration | 10 to 40 mg/L (Sonochemical) | Degradation decreased from 98.9% to 26.2% as concentration increased.[16] | [16] |

| Electron Acceptors | Nitrate (B79036) vs. Sulfate (Anaerobic) | Sulfate addition improved removal to 39.6%, while nitrate deteriorated it to 29.1%.[9] | [9] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature.

Photocatalytic Degradation of this compound

Objective: To evaluate the degradation of this compound using a photocatalyst under light irradiation.

Materials:

-

This compound solution of known concentration

-

Photocatalyst (e.g., BiVO₄, g-C₃N₄)

-

Photo-reactor with a suitable light source (e.g., visible lamps, solar simulator)

-

Stirrer

-

pH meter

-

Spectrometer or High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

In a photo-reactor, add a specific volume of the this compound solution and the desired amount of photocatalyst.

-

Adjust the pH of the solution to the desired value using dilute acid or base.

-

Equilibrate the suspension by stirring in the dark for a set period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium.

-

Turn on the light source to initiate the photocatalytic reaction.

-

Withdraw samples at regular time intervals.

-

Filter the samples to remove the photocatalyst.

-

Analyze the concentration of this compound in the samples using a spectrometer at its maximum absorbance wavelength or by HPLC.

-

Identify degradation byproducts in selected samples using LC-MS/MS.

Ozonation of this compound

Objective: To investigate the degradation of this compound by ozone.

Materials:

-

This compound solution

-

Ozone generator

-

Gas washing bottle or bubble column reactor

-

Ozone analyzer

-

HPLC system

-

LC-MS/MS system

Procedure:

-

Prepare a this compound solution of a specific concentration in a suitable buffer to maintain a constant pH.

-

Introduce a continuous flow of ozone gas into the reactor containing the this compound solution.

-

Monitor the concentration of ozone in the gas and liquid phases.

-

Collect aqueous samples at different time points.

-

Immediately quench any residual ozone in the samples, for example, by adding sodium thiosulfate.

-

Analyze the remaining this compound concentration using HPLC.

-

Use LC-MS/MS to identify the transformation products in the samples.

Visualizations of Degradation Pathways and Workflows

To better illustrate the complex processes involved in this compound degradation, the following diagrams have been generated using Graphviz.

References

- 1. deswater.com [deswater.com]

- 2. mdpi.com [mdpi.com]

- 3. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levofloxacin ozonation in water: rate determining process parameters and reaction pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intensification of sonochemical degradation of antibiotics levofloxacin using carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anaerobic biodegradation of levofloxacin by enriched microbial consortia: Effect of electron acceptors and carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lemt.jiangnan.edu.cn [lemt.jiangnan.edu.cn]

- 11. Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic degradation of levofloxacin (LEV) by Cu2+-activated peroxymonosulfate (PMS) under hydrodynamic cavitation (HC): Efficiency and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Lomefloxacin and Levofloxacin for Formulation Development

A Note on Nomenclature: The term "Lemofloxacin" is not widely documented in scientific literature, and experimental data for a compound with this specific name is limited. It is plausible that this may be a typographical variation of the well-established second and third-generation fluoroquinolone antibiotics, Lomefloxacin and Levofloxacin (B1675101). This guide will focus on the comprehensive physicochemical properties of Lomefloxacin and Levofloxacin, which are critical for their formulation into effective dosage forms.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core physicochemical properties of Lomefloxacin and Levofloxacin. The following sections will delve into their solubility, pKa, partition coefficient (logP), melting point, and crystalline structure. Detailed experimental protocols for determining these properties are also provided, alongside visualizations of key concepts to aid in understanding.

Physicochemical Properties

A thorough understanding of a drug's physicochemical properties is fundamental to the development of a stable, bioavailable, and effective pharmaceutical formulation. The properties of Lomefloxacin and Levofloxacin are summarized below.

Quantitative Data Summary

The following tables present a compilation of the key physicochemical parameters for Lomefloxacin and Levofloxacin.

Table 1: Physicochemical Properties of Lomefloxacin

| Property | Value | Reference |

| Molecular Weight | 351.35 g/mol | [1] |

| Melting Point | 239-240.5 °C | [1] |

| Solubility | Slightly soluble in water, practically insoluble in alcohol.[2] Solubility in urine is pH-dependent: 7.8 mg/mL at pH 5.2, 2.4 mg/mL at pH 6.5, and 3.03 mg/mL at pH 8.12.[2] Soluble in DMSO at ~1 mg/mL and in PBS (pH 7.2) at ~2 mg/mL.[3] | [2][3] |

| pKa | LogK: 8.81, 5.94 | [4] |

| LogP (n-octanol/buffer) | -0.47 (at pH 6.8) | [4] |

| Intrinsic LogP | 0.19 | [4] |

Table 2: Physicochemical Properties of Levofloxacin

| Property | Value | Reference |

| Molecular Weight | 361.373 g/mol (anhydrous), 370.38 g/mol (hemihydrate) | [5][6] |

| Melting Point | 225-227 °C, 228.6 °C | [7][8] |

| Solubility | pH-dependent: ~100 mg/mL (pH 0.6-5.8), max of 272 mg/mL at pH 6.7, min of ~50 mg/mL at pH 6.9.[6] Sparingly soluble in water.[8] | [6][8] |

| pKa | pKa1: 5.70, 6.05 (carboxylic acid); pKa2: 7.90, 8.22 (piperazinyl group) | [7] |

| LogP (n-octanol/water) | 0.6, 2.1 | [7][8] |

| LogP (n-octanol/buffer) | -0.25 (at pH 6.8) | [4] |

| Intrinsic LogP | 0.74 | [4] |

| Crystal Form | Exists as a hemihydrate and can form various anhydrous polymorphs.[9] | [9] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial. Below are detailed methodologies for key experiments.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. For ionizable compounds like fluoroquinolones, solubility is highly dependent on pH.

Protocol: pH-Dependent Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

-

Sample Preparation: Add an excess amount of the fluoroquinolone powder to vials containing a fixed volume of each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Withdraw an aliquot from the supernatant, filter it, and dilute as necessary.

-

Quantification: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the pH of the respective buffer to generate the pH-solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For molecules with multiple ionizable groups, like fluoroquinolones, determining the individual pKa values is essential for predicting their charge state at different pH values, which in turn affects their solubility, absorption, and interaction with biological targets.

Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Dissolve an accurately weighed amount of the fluoroquinolone in a suitable solvent (e.g., water or a mixed solvent system like water-methanol). The concentration should be sufficient for accurate measurement.[10]

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.[10]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve. For more accurate results, the derivative of the titration curve can be plotted, where the peaks correspond to the equivalence points.

LogP (Partition Coefficient) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its permeability across biological membranes.

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) saturated with n-octanol to ensure mutual saturation of the two phases.[11][12]

-

Sample Preparation: Dissolve a known amount of the fluoroquinolone in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine the drug-containing phase with the other phase in a flask at a defined volume ratio. Shake the flask for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.[11]

-

Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[13]

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the fluoroquinolone using a suitable analytical technique like HPLC-UV.[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Melting Point and Crystal Form Analysis

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a powerful technique for its determination and for studying polymorphism.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the fluoroquinolone powder into a DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting on the DSC thermogram.[14] The shape and number of peaks can also provide information about polymorphism, desolvation, and decomposition.[15]

Protocol: X-ray Powder Diffraction (XRPD)

-